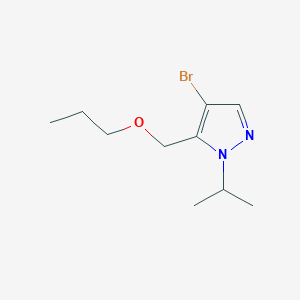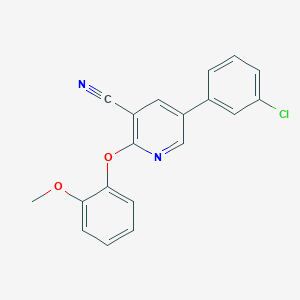![molecular formula C5H10ClF2N B2542501 [1-(Difluoromethyl)cyclopropyl]methanamine CAS No. 1785097-21-3](/img/structure/B2542501.png)
[1-(Difluoromethyl)cyclopropyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of difluoromethylated products has seen significant advancements in recent years. The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular weight of “[1-(Difluoromethyl)cyclopropyl]methanamine” is 157.59 . The InChI code is 1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H .Physical and Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 157.59 . The product is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Enantioselective Synthesis and Homophenylalanine Analogs A study by Demir et al. (2004) focused on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, presenting a method starting from simple aromatic aldehydes. This process involves cyclopropanation, selective conversion of cyclopropyl ketones, and oxidation of furan rings to yield stereoisomers of α-(2-phenylcyclopropyl) glycine. This research showcases the utility of cyclopropyl-containing compounds in synthesizing conformationally restricted amino acid analogs with potential applications in drug development and bioactive molecule research (Demir et al., 2004).
Novel Compound Synthesis Zhai Zhi-we (2014) reported the synthesis of a novel 1, 3-Dithiolane Compound through a condensation reaction, highlighting the structural diversity achievable with cyclopropyl and similar functionalities. This compound's structure was confirmed through NMR and X-ray diffraction, illustrating the cyclopropyl group's role in synthesizing novel organics with potential applications in materials science and chemical research (Zhai Zhi-we, 2014).
Catalytic Applications Research on catalysis often explores the use of cyclopropyl-containing compounds. For instance, an efficient chemo-enzymatic route to (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate, was developed using methylcyclopropyl ketone. This process involves permanganate oxidation and reductive amination, demonstrating the cyclopropyl group's value in synthesizing intermediates for pharmacologically active compounds (Parker et al., 2012).
Anticancer Activity A study by Mbugua et al. (2020) on new palladium (Pd)II and platinum (Pt)II complexes based on pyrrole Schiff bases explored the anticancer activity of these complexes. Utilizing cyclopropyl and related functionalities within Schiff base ligands, the research demonstrated strong DNA-binding affinities and selective cytotoxicity towards cancerous cell lines. This indicates the potential of cyclopropyl derivatives in developing chemotherapeutic agents (Mbugua et al., 2020).
Safety and Hazards
将来の方向性
The field of difluoromethylation has seen significant advancements in recent years. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [1-(Difluoromethyl)cyclopropyl]methanamine involves the reaction of cyclopropylcarbinol with difluoromethylamine in the presence of a strong acid catalyst.", "Starting Materials": [ "Cyclopropylcarbinol", "Difluoromethylamine", "Strong acid catalyst" ], "Reaction": [ "Add cyclopropylcarbinol to a reaction flask", "Add difluoromethylamine to the reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 80-100°C", "Stir the reaction mixture for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS番号 |
1785097-21-3 |
分子式 |
C5H10ClF2N |
分子量 |
157.59 g/mol |
IUPAC名 |
[1-(difluoromethyl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C5H9F2N.ClH/c6-4(7)5(3-8)1-2-5;/h4H,1-3,8H2;1H |
InChIキー |
JPIYMTYVIMQJQU-UHFFFAOYSA-N |
SMILES |
C1CC1(CN)C(F)F |
正規SMILES |
C1CC1(CN)C(F)F.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-[2-(Dimethylamino)ethyl]indol-6-yl]prop-2-enamide](/img/structure/B2542419.png)



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B2542425.png)

![9-(furan-2-ylmethyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2542428.png)
![N-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2542429.png)
![N-(4-ethoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2542430.png)
![1-(4-chlorobenzyl)-3-[(4-chlorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2542434.png)
![Cyclopropyl-[2-[1-(oxirane-2-carbonyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B2542435.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol](/img/structure/B2542438.png)
![4-[(4-Ethylbenzyl)oxy]-2-fluoro-1,1'-biphenyl](/img/structure/B2542439.png)
